Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate
Description
The compound features a pyridin-2-ylmethyl substituent at the 2-position of the propanoate backbone and an amino group at the 3-position. Its structural complexity allows for diverse reactivity, including participation in cyclization reactions or serving as a precursor for bioactive molecules.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)6-9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3 |
InChI Key |
IYVDVXMKXBZYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl group play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Substitutions
(a) Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (CAS 1305712-50-8)
- Key Differences : Replaces the pyridin-2-yl group with a 1-methylpyrazol-4-ylmethyl substituent.
- The dihydrochloride salt form enhances aqueous solubility .
(b) Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS 1303889-60-2)
- Key Differences : Pyridin-4-ylmethyl substituent instead of pyridin-2-ylmethyl.
- Impact : The position of the pyridine nitrogen (para vs. ortho) affects electronic distribution and steric interactions, which may influence binding affinity in biological systems .
(c) Ethyl 3-{[(2-dichloromethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
- Key Differences: Features a benzimidazole-carbonyl-pyridinylamino moiety linked to the propanoate.
- Applications : Used as an intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor. The dichloromethyl and benzimidazole groups enhance lipophilicity and target specificity compared to simpler pyridinylmethyl derivatives .
Amino Ester Derivatives with Modified Backbones
(a) Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate
- Key Differences: Incorporates a cyanoethenylamino group and dimethylamino substituent.
- Reactivity: Designed for cyclocondensation reactions to form heterocyclic scaffolds (e.g., pyrido[1,2-a]pyrimidinones), highlighting its utility in constructing nitrogen-rich pharmacophores .
(b) Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenamide
Functional Group Variations in Propanoate Derivatives
(a) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Key Differences : Fluorine substitution on the pyridine ring enhances metabolic stability and bioavailability.
- Applications : Fluorinated analogs are common in drug design to modulate pharmacokinetic properties .
(b) Methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate (MPI128a)
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: Pyridin-2-ylmethyl-substituted amino esters like the target compound are versatile intermediates.
- Pharmacological Potential: Derivatives with halogenation (e.g., fluorine in ) or salt forms (e.g., dihydrochloride in ) show optimized ADMET profiles, suggesting avenues for improving the target compound’s drug-likeness.
- Steric and Electronic Effects : The position of the pyridine nitrogen (2- vs. 4-) significantly alters molecular interactions, as seen in receptor-binding studies of related compounds .
Biological Activity
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol
The compound features a propanoate backbone with a methyl ester group and a pyridin-2-ylmethyl substituent. The amino group present in the structure allows for hydrogen bonding, while the pyridine ring can engage in π-π interactions, which are crucial for modulating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions. These include:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- π-π Interactions: The pyridine ring may participate in π-stacking interactions, enhancing binding affinity to certain receptors or enzymes.
These interactions suggest that the compound may act as an enzyme inhibitor or modulator, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, molecular docking studies have shown that this compound may inhibit thrombin, a target relevant for anticoagulant therapies, which is often exploited in cancer treatment protocols.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 2-amino-3-(pyridin-2-yl)propanoate | Anticancer | Enzyme inhibition |
| Ethyl 3-(pyridin-4-yl)propanoate | Antimicrobial | Cell membrane disruption |
| Methyl (3R)-3-amino-(pyridin-4-yl)propanoate | Anticancer | Targeting growth factor receptors |
Antimicrobial Activity
In addition to anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Thrombin Inhibition Study: A study demonstrated that this compound acts as a thrombin inhibitor through molecular docking simulations, indicating its potential application in anticoagulant drug development.
- Antimicrobial Efficacy: In vitro assays showed that this compound has significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
- Structural Analysis: X-ray crystallography of related compounds revealed important insights into the binding interactions between the amino group and target proteins, which could inform the design of more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
